Indigo

Vue d'ensemble

Description

Indigo is an organic compound with a distinctive blue color, historically extracted from the leaves of plants in the Indigofera genus, particularly Indigofera tinctoria . It has been used as a dye for centuries, with its vibrant hue making it a valuable commodity. Today, most this compound dye is produced synthetically, with around 80,000 tonnes produced annually . It is primarily used in the textile industry, especially for dyeing denim.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The traditional synthetic route for indigo involves the Baeyer-Drewson synthesis, which uses aniline and nitrobenzene as starting materials . This process involves several steps, including the formation of isatin, which is then reduced to this compound. Another method involves the use of indole derivatives and unspecific peroxygenases, which allows for a more environmentally friendly synthesis .

Industrial Production Methods: Industrial production of this compound typically involves the chemical reduction of indoxyl sulfate to this compound using sodium dithionite as a reducing agent . This method is widely used due to its efficiency and cost-effectiveness. Additionally, fermentative production using microbial strains has emerged as a sustainable alternative, offering environmental and economic benefits .

Analyse Des Réactions Chimiques

Types of Reactions: Indigo undergoes various chemical reactions, including oxidation, reduction, and substitution . The spontaneous conversion of 3-indoxyl to this compound is a well-established process used in dye production .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include molybdenum hexacarbonyl, cumyl peroxide, and sodium dithionite . Reaction conditions often involve specific pH levels and temperatures to optimize yield and selectivity .

Major Products Formed: Major products formed from the reactions of this compound include indirubin and isothis compound, which have significant applications in medicinal chemistry .

Applications De Recherche Scientifique

Industrial Applications

1.1 Textile Dyeing

Indigo is primarily recognized for its role as a dye in the textile industry, especially for denim. Its unique properties allow it to provide a rich color that is both fast and durable. The dyeing process typically involves:

- Synthesis : this compound can be synthesized through various methods, including the traditional extraction from plants and modern synthetic routes such as the Heumann method, which involves heating N-(2-carboxyphenyl)-glycine with sodium hydroxide .

- Application : The dye is applied to fabrics using techniques like rope dyeing or vat dyeing, which help achieve the desired shade while ensuring colorfastness.

Table 1: Comparison of this compound Dyeing Techniques

| Technique | Description | Advantages |

|---|---|---|

| Rope Dyeing | Fabric is twisted into ropes and dipped | Produces deep shades |

| Vat Dyeing | This compound is reduced to a soluble form | Excellent colorfastness |

Pharmacological Applications

This compound and its derivatives have gained attention in pharmacology due to their medicinal properties.

2.1 Traditional Chinese Medicine (TCM)

This compound naturalis, derived from the leaves of Indigofera tinctoria, has been used in TCM for centuries. Its applications include:

- Antitumor Activity : Research indicates that indirubin, a derivative of this compound, exhibits antitumor properties by inhibiting DNA synthesis in cancer cells . This mechanism is particularly effective against chronic myeloid leukemia (CML) when combined with other herbal substances .

- Anti-inflammatory Effects : this compound naturalis has been shown to treat various inflammatory conditions, enhancing immune responses in patients .

Table 2: Pharmacological Properties of this compound Derivatives

| Property | Effect | Mechanism of Action |

|---|---|---|

| Antitumor | Inhibits tumor growth | Blocks DNA synthesis |

| Anti-inflammatory | Reduces inflammation | Modulates immune response |

Recent Research Developments

Recent studies have focused on improving the synthesis and application of this compound:

- Synthesis Innovations : New synthetic methods are being developed to enhance yield and reduce costs. For instance, variations of the Heumann method are being explored for their efficiency .

- Toxicity Studies : Investigations into the toxicity of this compound dyes have been conducted to ensure safety in textile applications. Findings indicate that while this compound is generally safe, certain synthetic derivatives may pose risks .

Case Studies

Several case studies highlight the successful application of this compound in various contexts:

- Case Study 1: this compound in Denim Production

- A study conducted on denim manufacturers revealed that using natural this compound improved sustainability practices while maintaining high-quality dyeing standards.

- Case Study 2: Therapeutic Use of this compound Naturalis

Mécanisme D'action

The mechanism of action of indigo and its derivatives involves the inhibition of specific enzymes and pathways. For example, indirubin inhibits cyclin-dependent kinases, which are crucial for cell cycle regulation . This inhibition can lead to the suppression of cancer cell proliferation. Additionally, this compound and its derivatives can modulate immune responses and exhibit anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Indigo is often compared with other indigoids, such as Tyrian purple and indirubin . Indirubin, a minor component of this compound dyes, has significant medicinal applications due to its ability to inhibit cyclin-dependent kinases . These compounds share similar chemical structures but differ in their specific applications and properties.

List of Similar Compounds:- Tyrian purple (6,6’-dibromothis compound)

- Indirubin

- Isothis compound

- Indoxyl sulfate

This compound’s unique properties, such as its vibrant color and medicinal potential, make it a compound of significant interest in various fields.

Activité Biologique

Indigo, a naturally occurring compound with the chemical formula C₁₆H₁₀N₂O₂, has garnered significant attention in the fields of pharmacology and agriculture due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, phytotoxic, and potential therapeutic properties, supported by various studies and data.

1. Antimicrobial Properties

This compound Naturalis : A derivative of this compound, known as this compound naturalis, has demonstrated notable antimicrobial effects. A study assessed its efficacy against various bacterial and fungal strains using agar diffusion methods. The results indicated that this compound naturalis effectively inhibited several Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing minimal effects on dermatophytes .

Bioactive Compounds : The antimicrobial activity was attributed primarily to two compounds: isatin and tryptanthrin. These compounds were isolated and identified through advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry . The following table summarizes the antimicrobial effects of this compound naturalis:

| Microorganism | Inhibition Zone (mm) | Remarks |

|---|---|---|

| Staphylococcus aureus | ≥ 10 | Significant inhibition |

| S. epidermis | ≥ 10 | Significant inhibition |

| Aspergillus fumigatus | 5-7 | Mild inhibition |

| Candida albicans | 5-7 | Mild inhibition |

| Dermatophytes | < 5 | Little to no effect |

2. Phytotoxic Effects

This compound has also been studied for its phytotoxic properties, particularly in inhibiting plant growth. Research involving the fruit pulp of C. guianensis, which contains this compound, demonstrated significant inhibitory effects on various cultivated plant species such as Lactuca sativa and Trifolium repens. The incorporation of dried fruit pulp into soil resulted in reduced shoot and root lengths as well as germination rates .

The following table summarizes the phytotoxicity data for this compound:

| Plant Species | Concentration (ppm) | Effect on Germination (%) |

|---|---|---|

| Lactuca sativa | 70 | 40 |

| Trifolium repens | 70 | 35 |

| Medicago sativa | 70 | 30 |

| Lolium multiflorum | 70 | 25 |

3. Therapeutic Potential

This compound's therapeutic properties have been explored in traditional medicine, particularly in Chinese herbal medicine. This compound naturalis is utilized for treating conditions such as psoriasis and jaundice. Its anti-inflammatory properties have been documented, suggesting that it may modulate immune responses .

A case study involving patients with nail psoriasis indicated that treatment with this compound naturalis led to significant improvements in symptoms when coexisting with microbial infections . The compound's ability to inhibit inflammation may play a crucial role in its effectiveness.

4. Mechanistic Insights

Recent research indicates that this compound production can serve as a predictive marker for enzymatic activity in biocatalysis. A study focusing on cytochrome P450 BM3 variants demonstrated a correlation between this compound formation and hydroxylation activity on non-native aromatic compounds . This finding highlights the potential of this compound as a screening tool for discovering new biocatalysts.

Propriétés

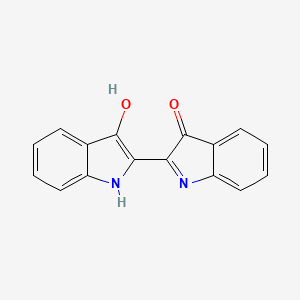

IUPAC Name |

2-(3-hydroxy-1H-indol-2-yl)indol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8,17,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQILFGKZUJYXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=NC4=CC=CC=C4C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2 | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026279 | |

| Record name | Indigo dye | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. vat blue 1 is a dark blue powder with coppery luster. Occurs in isomeric forms (cis and trans). In solid state it is in the trans form. (NTP, 1992), Dry Powder, Dark-blue solid with coppery shine; [HSDB] | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3H-Indol-3-one, 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indigo | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL (NTP, 1992), PRACTICALLY INSOL IN WATER, ALC, ETHER, DIL ACIDS, SOL IN ANILINE, NITROBENZENE, CHLOROFORM, GLACIAL ACETIC ACID, CONCN SULFURIC ACID | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | INDIGO | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.35 (NTP, 1992) - Denser than water; will sink, 1.35 | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | INDIGO | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

DARK-BLUE POWDER WITH COPPERY LUSTER | |

CAS No. |

482-89-3, 68651-46-7, 64784-13-0 | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Indigo | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indigo (dye) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068651467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D&C Blue No. 6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064784130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INDIGO | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Indol-3-one, 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indigo dye | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDIGO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G5BK41P4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INDIGO | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

734 to 738 °F (decomposes) (NTP, 1992) | |

| Record name | C.I. VAT BLUE 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.